molecular formula C12H13N3O B1606044 4-(4-Aminophenoxy)benzene-1,3-diamine CAS No. 23843-88-1

4-(4-Aminophenoxy)benzene-1,3-diamine

Cat. No.: B1606044
CAS No.: 23843-88-1
M. Wt: 215.25 g/mol
InChI Key: MCFXXLUSGLPRSU-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)benzene-1,3-diamine is a diaminobenzene derivative featuring an aminophenoxy substituent at the 4-position of the benzene ring. These compounds are typically synthesized via reductive amination, coupling reactions, or catalytic methods (e.g., using SnCl₂·2H₂O or MgO nanoparticles) . Key applications include antimicrobial, anticancer, and liquid crystal development, driven by their tunable electronic and steric properties .

Properties

CAS No.

23843-88-1

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-(4-aminophenoxy)benzene-1,3-diamine

InChI

InChI=1S/C12H13N3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,13-15H2

InChI Key

MCFXXLUSGLPRSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)N

Other CAS No.

23843-88-1

Origin of Product

United States

Scientific Research Applications

Polymer Science

Polyimide Synthesis
One of the primary applications of 4-(4-Aminophenoxy)benzene-1,3-diamine is in the synthesis of polyimides. These polymers are known for their high thermal stability and excellent mechanical properties. The compound serves as a diamine component in the formation of polyimides when reacted with aromatic tetracarboxylic acids. For instance, it has been utilized in creating thermoplastic polyimides that exhibit solubility and thermoplasticity, which are crucial for applications requiring flexible materials that can withstand high temperatures .

Case Study: Liquid Crystal Displays (LCDs)
The compound is also used in the production of alignment films for liquid crystal displays. These films are essential for aligning liquid crystal molecules within LCDs, enhancing display performance. The use of this compound in this context allows for precise control over the alignment angle of liquid crystals, which is critical for achieving optimal display characteristics .

Materials Engineering

Nanofiltration Membranes
In materials engineering, this compound plays a role as a building block for nanofiltration membranes. These membranes are utilized in various applications including water purification and selective separation processes. The compound's structure contributes to the membrane's permeability and selectivity properties, making it an ideal candidate for advanced filtration technologies .

Thermal Conductive Composites
The compound is also incorporated into high-performance thermal conductive composites when combined with other materials such as boron nitride. These composites exhibit enhanced thermal conductivity and are suitable for applications in electronics where heat dissipation is critical .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures. The use of specific mobile phases containing acetonitrile and phosphoric acid facilitates effective chromatographic separation . This application is particularly useful in pharmacokinetics for determining drug concentrations in biological samples.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physical properties of benzene-1,3-diamine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Physical Properties
Compound Name (Example) Substituent(s) Melting Point (°C) Yield (%) Key Reference
4-(Hexadecyloxy)benzene-1,3-diamine C16 alkyl chain N/A N/A
4-Methoxybenzene-1,3-diamine sulfate Methoxy + sulfate N/A N/A
4-(p-Tolyldiazenyl)benzene-1,3-diamine p-Tolyl azo group 193–195 93
6-Methoxy-N1-(pyrimidin-2-yl) derivatives Pyrimidine + methoxy 242–263* 72–96


*Melting points vary with substituents. Long alkyl chains (e.g., hexadecyloxy) enhance hydrophobicity, while azo groups improve UV-Vis absorption for dye applications .

Antimicrobial Activity
  • Azo-Compounds: Derivatives like 4-((4-isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) inhibit S. aureus and L. monocytogenes at concentrations threefold lower than lead compounds .
  • Pyrimidine Derivatives : Compound 8b (from 6-methyl-N-(4-pyridinyl)benzene-1,3-diamine) showed superior antimicrobial activity, with yields >72% .
Anticancer Activity
  • Pyridine-Pyrimidine Hybrids : Compounds 10c , 12d , and 14a exhibit IC₅₀ values of 2.3–5.3 μM against leukemia cells (K562, Reh), attributed to electron-donating substituents enhancing DNA intercalation .
  • Lung Cancer Targets : Derivatives with aliphatic/aromatic chains show variable potency, influenced by substituent hydrophobicity .
Table 2: Bioactivity Comparison
Compound Class Target Organism/Cell Line Activity Metric Reference
Azo-benzene-1,3-diols Gram-positive bacteria MIC: 3x lower than lead
Pyrimidine-aminophenyl amides Leukemia cells (K562) IC₅₀: 2.3–5.3 μM
Aliphatic-chain derivatives Lung cancer cells Structure-dependent

Preparation Methods

Step 1: Synthesis of 2,4-dinitro-1-(4-nitrophenoxy)benzene

Parameter Value/Condition
Reactants p-nitrophenol, 1-chloro-2,4-dinitrobenzene
Base Anhydrous potassium carbonate (K2CO3)
Solvent Dry acetone
Temperature Room temperature (25–30°C)
Atmosphere Nitrogen
Reaction Time 24 hours
Workup Solvent removal, DCM extraction, water wash
Yield 36.7%

Procedure:

  • Combine 2 mmol p-nitrophenol and 3 mmol anhydrous K2CO3 in 20 mL dry acetone.
  • Add 1-chloro-2,4-dinitrobenzene.
  • Stir at room temperature under nitrogen for 24 hours.
  • Remove solvent under vacuum, extract with dichloromethane, and wash with water to remove residual base.
  • Isolate the intermediate solid.

Step 2: Reduction to this compound

Parameter Value/Condition
Substrate 2,4-dinitro-1-(4-nitrophenoxy)benzene
Reducing Agent Anhydrous tin(II) chloride (SnCl₂)
Solvent Distilled ethanol
Acid Concentrated hydrochloric acid
Temperature Reflux at 80°C
Atmosphere Nitrogen
Reaction Time 4 hours (then overnight at RT)
Neutralization 1N NaOH to pH 8–9
Extraction Ethyl acetate
Drying Agent Anhydrous sodium sulfate (Na₂SO₄)
Purification Column chromatography
Product This compound
Yield Not explicitly stated

Procedure:

  • Dissolve 0.25 mmol of the dinitro intermediate and 4.5 mmol SnCl₂ in 15 mL ethanol.
  • Add 5 mL concentrated HCl.
  • Reflux at 80°C under nitrogen for 4 hours.
  • Cool to room temperature, stir overnight.
  • Adjust pH to 8–9 with NaOH.
  • Extract with ethyl acetate, dry over Na₂SO₄.
  • Concentrate and purify by column chromatography to obtain the triamine product.

Table 1: Summary of Key Reaction Conditions

Step Reactants & Reagents Solvent Temp (°C) Time Yield (%)
1 p-nitrophenol, 1-chloro-2,4-dinitrobenzene, K₂CO₃ Acetone 25–30 24 h 36.7
2 Dinitro intermediate, SnCl₂, HCl Ethanol 80 4 h + ON Not stated

ON = Overnight at room temperature

While the SnCl₂/HCl system is effective for laboratory-scale reductions, other methods such as catalytic hydrogenation (e.g., Pd/C with hydrogen) or iron/acetic acid reductions are sometimes employed for similar aromatic nitro reductions, though these are not specifically documented for this compound in the referenced literature. The choice of reduction method can influence yield, purity, and scalability.

Spectroscopic Data:

  • ^1H NMR (400 MHz, CDCl₃): Chemical shifts confirm the aromatic and amine functionalities, supporting successful reduction and ether linkage formation.
  • The nucleophilic aromatic substitution route is highly selective, allowing for the introduction of multiple nitro groups in defined positions, which are subsequently reduced to amines.
  • The use of SnCl₂/HCl as a reducing system is robust for converting aromatic nitro groups to amines without over-reduction or significant side reactions.
  • The moderate yield in the etherification step (36.7%) suggests that optimization (e.g., solvent choice, base, temperature) could improve efficiency.
  • Purification by column chromatography is necessary to achieve high purity, especially for use in sensitive polymer applications.
  • All steps should be conducted under an inert atmosphere to prevent oxidation and side reactions.
  • SnCl₂/HCl reduction generates tin waste, necessitating appropriate disposal protocols.
  • For industrial-scale synthesis, catalytic hydrogenation may be considered for environmental and economic reasons, provided the substrate is compatible.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Aminophenoxy)benzene-1,3-diamine, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound involves multi-step nucleophilic aromatic substitution and protection/deprotection strategies. A general procedure (similar to triazine derivatives in ) includes:

  • Step 1: Coupling 4-aminophenol with 1,3-diaminobenzene using a palladium catalyst under inert conditions.
  • Step 2: Optimize temperature (e.g., 45–60°C) and solvent polarity (e.g., DMSO or DMF) to enhance yields .
  • Factorial Design: Use a 2^k factorial approach to test variables like molar ratios, temperature, and catalysts. For example, vary Pd catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to identify significant factors .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR Spectroscopy: Assign peaks using 1H^1H-NMR (DMSO-d6, 200–400 MHz) to resolve aromatic protons (δ 6.8–7.3 ppm) and amine protons (δ 4.5–5.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY) for clarity .
  • Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (expected [M+H]+: ~274.3 g/mol).
  • X-ray Crystallography: Use single-crystal diffraction to resolve stereoelectronic effects in the aminophenoxy linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity of this compound derivatives?

Answer:

  • Cross-Validation: Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental IR/NMR to validate electronic effects. For example, anomalous 13C^{13}C-NMR shifts may arise from hydrogen bonding or steric hindrance .
  • Isotopic Labeling: Use 15N^{15}N-labeled amines to track reaction pathways and identify intermediates in complex substitution reactions .

Q. What mechanistic insights govern the reactivity of this compound in polymer synthesis?

Answer:

  • Kinetic Studies: Monitor polycondensation rates (e.g., with 1,3,5-triazine cores) using in-situ FTIR to track imine or amide bond formation .
  • Computational Modeling: Apply COMSOL Multiphysics to simulate diffusion-limited reactions in polymer matrices. AI-driven parameter optimization can predict optimal curing temperatures .

Q. How can researchers design experiments to study the compound’s potential in advanced materials (e.g., conductive polymers or MOFs)?

Answer:

  • DoE (Design of Experiments): Use response surface methodology (RSM) to optimize conductivity in polyaniline composites. Variables include doping concentration (e.g., HCl or CSA) and annealing temperature .
  • Membrane Separation: Integrate the compound into polyamide membranes (via interfacial polymerization) and evaluate selectivity using gas permeation tests (e.g., CO2/N2) .

Q. What methodologies are recommended for computational studies of this compound’s electronic properties?

Answer:

  • DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to predict HOMO-LUMO gaps (~4.5–5.0 eV) and charge-transfer properties .
  • MD Simulations: Model solvation effects in aqueous or organic solvents (e.g., GROMACS) to study aggregation behavior in drug-delivery systems .

Q. How should researchers address reproducibility challenges in scaled-up synthesis?

Answer:

  • Process Control: Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor reaction progress in real time .
  • Purification: Use centrifugal partition chromatography (CPC) with a hexane/EtOAc/MeOH system to isolate high-purity batches (>98%) .

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